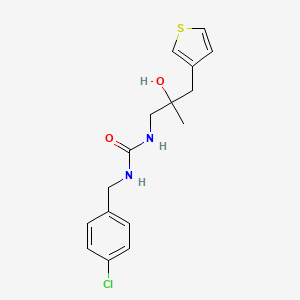
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea is a useful research compound. Its molecular formula is C16H19ClN2O2S and its molecular weight is 338.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, a compound with the CAS number 2309797-05-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure
The molecular formula of this compound is C17H18ClN1O2S with a molecular weight of approximately 338.9 g/mol. The structural features include a chlorobenzyl group, a thiophene ring, and a hydroxypropyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 - 62.5 |
| Escherichia coli | 31.2 - 125 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of bacterial cell wall integrity, leading to bactericidal effects .
Antifungal Activity
The compound also shows promising antifungal properties against various fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
These results suggest that it could be effective in treating fungal infections, potentially offering an alternative to existing antifungal agents .
The biological activity is attributed to the compound's ability to interact with specific cellular targets. Preliminary research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its structure allows for effective binding to DNA, leading to the inhibition of replication in rapidly dividing cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various clinical isolates showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 15.6 μg/mL, indicating its potential as an antibiofilm agent .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 20 to 50 μM, demonstrating its potential as an anticancer agent .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPTWUFIYKKFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














